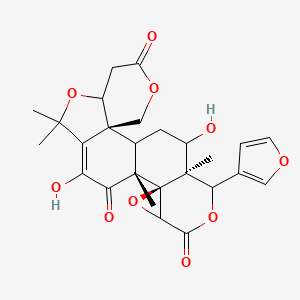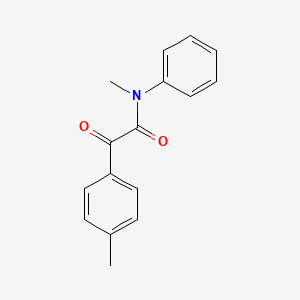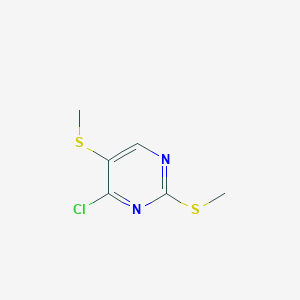![molecular formula C18H19Cl2NO2 B14012930 {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid CAS No. 13196-60-6](/img/structure/B14012930.png)
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid involves the reaction of chlorambucil with various nucleosides at physiological pH. The reactions are typically followed by High-Performance Liquid Chromatography (HPLC) and analyzed using HPLC/MS and/or proton nuclear magnetic resonance (1H-NMR) techniques . Industrial production methods often involve the use of inorganic bases such as sodium carbonate or organic bases like triethylamine .
Análisis De Reacciones Químicas
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid undergoes several types of chemical reactions, including hydrolysis and nucleophilic substitution. The compound reacts with various heteroatoms of nucleosides to form a series of products. The principal reaction sites with nucleosides are N(1), N(7), and N(3) . Common reagents used in these reactions include cacodylic acid and various nucleosides. Major products formed from these reactions include hydrolysis products and nucleoside adducts .
Aplicaciones Científicas De Investigación
This compound has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a metabolite in the study of the anticancer agent chlorambucil. Research has shown that it reacts with 2’-deoxyribonucleosides, which is crucial for understanding its cytotoxic and mutagenic properties . Additionally, it is used in the evaluation of the efficacy and bioavailability of chlorambucil in clinical settings .
Mecanismo De Acción
The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid involves its decomposition in aqueous solutions through an intramolecular attack of the unprotonated nitrogen to form an aziridinium ion intermediate. This intermediate then undergoes nucleophilic attack by external nucleophiles . The compound exerts its effects by alkylating DNA, leading to DNA fragmentation, cross-linking, and mispairing of nucleotides, which ultimately results in cytotoxicity .
Comparación Con Compuestos Similares
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid is similar to other nitrogen mustards, such as chlorambucil. it is more hydrolytically stable and has a different product distribution in plasma compared to chlorambucil . Other similar compounds include melphalan and cyclophosphamide, which also function as alkylating agents in cancer treatment .
Propiedades
Número CAS |
13196-60-6 |
|---|---|
Fórmula molecular |
C18H19Cl2NO2 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
2-[4-[bis(2-chloroethyl)amino]phenyl]-2-phenylacetic acid |
InChI |
InChI=1S/C18H19Cl2NO2/c19-10-12-21(13-11-20)16-8-6-15(7-9-16)17(18(22)23)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,23) |
Clave InChI |
USFBFTWFQQNCOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B14012849.png)

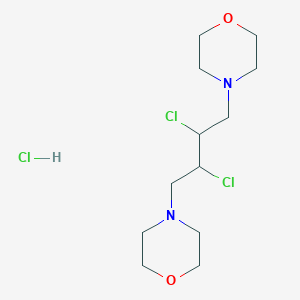
![Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate](/img/structure/B14012864.png)

![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)
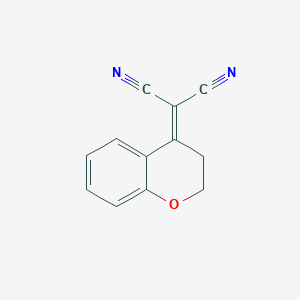
![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
